molecular formula C15H17NO3 B14391475 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 88221-25-4

5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B14391475
CAS No.: 88221-25-4
M. Wt: 259.30 g/mol
InChI Key: LUYYTMHSIAHTQL-UHFFFAOYSA-N
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Description

5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety fused with a dihydropyrrole ring, making it an interesting subject for chemical and pharmacological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the dihydropyrrole ring. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification methods, such as chromatography, ensures the final product meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways and mechanisms.

    Medicine: Potential pharmacological properties, such as anti-inflammatory or anticancer activities, are being explored.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-benzofuran-2-ylmethanol
  • 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88221-25-4

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

5-ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C15H17NO3/c1-3-18-15-8-11(9-16-15)14-7-10-6-12(17-2)4-5-13(10)19-14/h4-7,11H,3,8-9H2,1-2H3

InChI Key

LUYYTMHSIAHTQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C1)C2=CC3=C(O2)C=CC(=C3)OC

Origin of Product

United States

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